![molecular formula C19H20N4S B11593132 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone](/img/structure/B11593132.png)
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a common structural motif in many natural products and pharmaceuticals, which is functionalized with a 4-methylbenzyl group and a thiosemicarbazone moiety.
Vorbereitungsmethoden
The synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone typically involves a multi-step processThe final step involves the reaction of the indole-3-carbaldehyde with N-methylthiosemicarbazide under acidic conditions to form the desired thiosemicarbazone derivative .
Analyse Chemischer Reaktionen
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or indole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials and sensors
Wirkmechanismus
The mechanism of action of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which may inhibit metalloenzymes or disrupt metal homeostasis in cells. This compound can also interact with nucleic acids and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone include other indole derivatives and thiosemicarbazones. These compounds share structural similarities but differ in their functional groups and specific applications. For example, indole-3-carbinol is known for its anticancer properties, while thiosemicarbazones like triapine are studied for their antiviral and anticancer activities .
Eigenschaften
Molekularformel |
C19H20N4S |
---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-methyl-3-[(E)-[1-[(4-methylphenyl)methyl]indol-3-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C19H20N4S/c1-14-7-9-15(10-8-14)12-23-13-16(11-21-22-19(24)20-2)17-5-3-4-6-18(17)23/h3-11,13H,12H2,1-2H3,(H2,20,22,24)/b21-11+ |
InChI-Schlüssel |
ATMMWZRIJACQRN-SRZZPIQSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=S)NC |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.